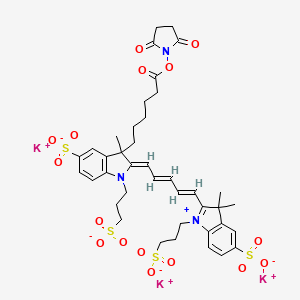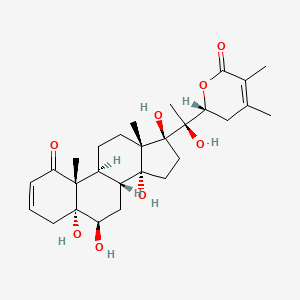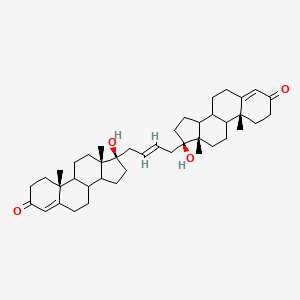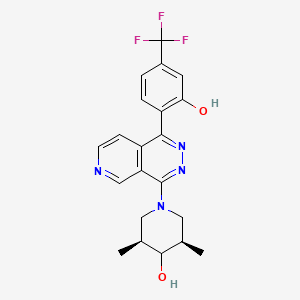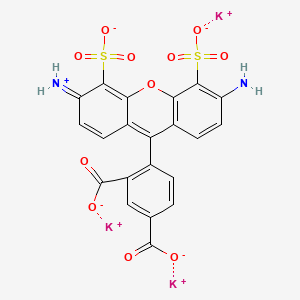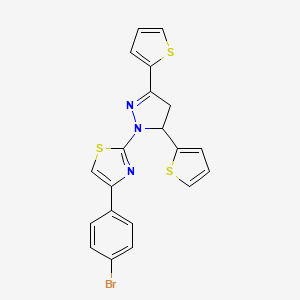
Dhfr-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhfr-IN-10 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleic acids, proteins, and lipids, making it a significant target for therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-10 typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Dhfr-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Dhfr-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular metabolism and its effects on cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit DHFR.
Industry: Utilized in the development of new drugs and in biochemical research
Wirkmechanismus
Dhfr-IN-10 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleic acids and other biomolecules. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of thymidylate, purines, and certain amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dhfr-IN-10 include methotrexate, trimethoprim, and pyrimethamine. These compounds also inhibit dihydrofolate reductase but may differ in their chemical structure, potency, and specificity .
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against DHFR. It may also exhibit different pharmacokinetic and pharmacodynamic properties compared to other DHFR inhibitors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H14BrN3S3 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2 |
InChI-Schlüssel |
OARKGSIKLJDXSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


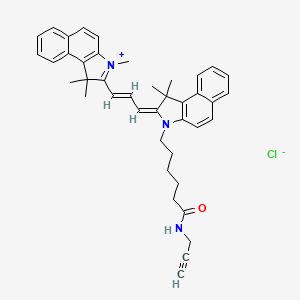
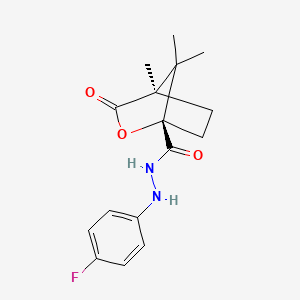
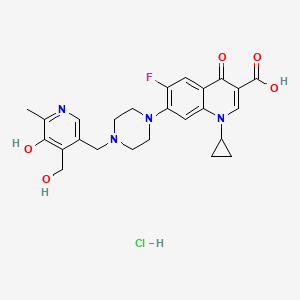
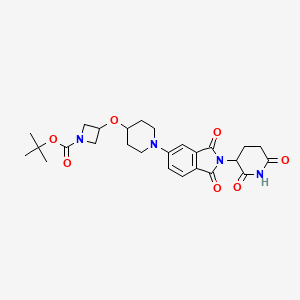
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)

